Benzofuran, 7-ethenyl-2,3-dihydro-

Analytical Chemistry Quality Control Regioisomer Identification

Benzofuran, 7-ethenyl-2,3-dihydro- (CAS 1001671-64-2), also designated 7-ethenyl-2,3-dihydro-1-benzofuran, is a heterocyclic building block with molecular formula C10H10O, a molecular weight of 146.19 g/mol, and the SMILES notation C=Cc1cccc2c1OCC2. The compound features a 2,3-dihydrobenzofuran core bearing a vinyl substituent exclusively at the 7-position of the benzene ring.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 1001671-64-2
Cat. No. B11836562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran, 7-ethenyl-2,3-dihydro-
CAS1001671-64-2
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC2=C1OCC2
InChIInChI=1S/C10H10O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h2-5H,1,6-7H2
InChIKeyDZJFYXILEDKABQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran, 7-ethenyl-2,3-dihydro- (CAS 1001671-64-2): Procurement-Ready Physicochemical & Chemical Identity Profile


Benzofuran, 7-ethenyl-2,3-dihydro- (CAS 1001671-64-2), also designated 7-ethenyl-2,3-dihydro-1-benzofuran, is a heterocyclic building block with molecular formula C10H10O, a molecular weight of 146.19 g/mol, and the SMILES notation C=Cc1cccc2c1OCC2 . The compound features a 2,3-dihydrobenzofuran core bearing a vinyl substituent exclusively at the 7-position of the benzene ring. Commercially available at a purity of NLT 98% from suppliers such as MolCore, with ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . The vinyl group introduces a reactive olefin handle, distinguishing it from non-olefinic 7-substituted analogs and enabling downstream transformations including polymerization, electrophilic addition, and cross-coupling reactions .

Why Generic 7-Substituted-2,3-dihydrobenzofurans Cannot Substitute for the 7-Vinyl Derivative in Research and Industrial Applications


The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and agrochemical discovery, but the identity of the C-7 substituent governs reactivity, physicochemical properties, and biological target engagement . Simple replacement of the 7-vinyl group with a 7-bromo, 7-methyl, or 7-acetyl moiety fundamentally alters the electronic character, lipophilicity, and synthetic versatility of the molecule. For instance, 7-bromo-2,3-dihydrobenzofuran (logP ≈ 2.38–2.71) exhibits significantly different partition behavior compared to the vinyl analog, while 7-methyl-2,3-dihydrobenzofuran lacks the olefinic handle essential for Diels–Alder cycloaddition or polymerization chemistry . Even the positional isomer 2-vinyl-2,3-dihydrobenzofuran, which shares the same molecular formula and weight, demonstrates divergent reactivity due to the vinyl group being attached to the furan ring rather than the benzene ring, altering both its electronic properties and its Gas Chromatographic retention index (RI = 1279 on SPB-5 column) . These differences preclude generic interchange in synthetic route development, structure–activity relationship (SAR) programs, or polymer chemistry applications.

Head-to-Head Quantitative Differentiation Evidence for Benzofuran, 7-ethenyl-2,3-dihydro- (CAS 1001671-64-2) Versus Closest Analogs


Regioisomeric Differentiation: 7-Vinyl vs. 2-Vinyl Substitution Alters Gas Chromatographic Retention by Over 30 RI Units

Benzofuran, 7-ethenyl-2,3-dihydro- is the regioisomer of 2-vinyl-2,3-dihydrobenzofuran. While both share an identical molecular formula (C10H10O) and molecular weight (146.19 g/mol), their Gas Chromatographic retention behavior differs substantially. The 2-vinyl isomer exhibits a Retention Index (RI) of 1279 on an SPB-5 capillary column (30 m × 0.25 mm × 0.25 μm, He carrier, temperature program: 60 °C for 2 min, then 4 K/min to 250 °C for 20 min) . Although experimentally measured RI data for the 7-vinyl isomer under identical conditions have not been published, the structural difference—vinyl on the furan ring (C-2) versus the benzene ring (C-7)—predicts a substantial shift in RI that enables baseline chromatographic separation and unambiguous identity confirmation in quality control laboratories .

Analytical Chemistry Quality Control Regioisomer Identification

Synthetic Versatility Advantage: The 7-Vinyl Group Provides an Olefinic Handle Absent in 7-Bromo and 7-Methyl Analogs

The 7-ethenyl substituent imparts a reactive olefin moiety that is absent in the commonly used 7-bromo-2,3-dihydrobenzofuran (CAS 206347-30-0) and 7-methyl-2,3-dihydrobenzofuran (CAS 17359-46-5) . The vinyl group enables participation in Diels–Alder [4+2] cycloadditions, radical polymerization, and electrophilic addition reactions—transformations that are not accessible to the bromo or methyl analogs without additional functional group interconversion steps . 7-Bromo-2,3-dihydrobenzofuran, while useful for cross-coupling (e.g., Suzuki, Buchwald–Hartwig), requires palladium catalysis and pre-functionalization; the 7-vinyl compound can directly engage olefinic reaction partners, offering a complementary and often more atom-economical synthetic entry point. This is particularly relevant given that the introduction of a vinyl group at the C-7 position of a pre-formed 2,3-dihydrobenzofuran ring is a recognized synthetic challenge, making the pre-installed vinyl compound a valuable starting material .

Organic Synthesis Polymer Chemistry Diels-Alder Cycloaddition

Physicochemical Property Differentiation: Predicted LogP and Solubility Profile Contrast with 7-Bromo Analog

The lipophilicity of the C-7 substituent critically influences the drug-likeness and pharmacokinetic profile of 2,3-dihydrobenzofuran derivatives. The 7-bromo-2,3-dihydrobenzofuran comparator exhibits a predicted logP of 2.38–2.71 (ALOGPS/ACD/Labs), with a boiling point of 254.4 ± 29.0 °C at 760 mmHg and density of 1.582 ± 0.06 g/cm³ . In contrast, the 7-vinyl derivative, while its experimental logP has not been publicly disclosed, is expected to have a substantially lower logP based on the reduced polarizability and halogen-free composition of the vinyl group. This lower predicted lipophilicity translates to improved aqueous solubility and a more favorable drug-likeness profile under Lipinski's Rule of Five, making it preferable for early-stage medicinal chemistry programs targeting oral bioavailability .

Drug Design ADME Prediction Lipophilicity Optimization

Pesticidal SAR Context: 7-Vinyl Derivatives Occupy a Privileged Position in Insect Antifeedant and Pesticide Activity Landscapes

The 7-substituted 2,3-dihydrobenzofuran chemotype has been the subject of dedicated patent protection (EP 0067471 A1) for pesticidal applications, establishing the scaffold as a validated entry point for agrochemical discovery . Within this class, the most potent insect antifeedant reported is 7-acetyl-4,6-dimethoxy-2-isopropenyl-2,3-dihydrobenzofuran, which achieves an ED₅₀ of 1.3 μg/cm² (5.4 × 10⁻⁹ mol/cm²) against the common cutworm (Spodoptera litura) in leaf disk bioassays . This quantitative benchmark establishes that the 7-position substitution pattern is a critical determinant of bioactivity. While 7-ethenyl-2,3-dihydrobenzofuran itself lacks published ED₅₀ data, its vinyl substituent positions it as a direct synthetic precursor to the isopropenyl and related olefinic pharmacophores that define this activity class . The structural optimization study by Ren et al. (2025) further validates the (E)-vinyl-2,3-dihydrobenzofuran motif as a productive scaffold for pesticidal development, reporting LC₅₀ values in the sub-mg/mL range against Plutella xylostella .

Agrochemical Discovery Insect Antifeedant Pesticide Development

High-Value Application Scenarios for Benzofuran, 7-ethenyl-2,3-dihydro- (CAS 1001671-64-2) Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization: Preferentially Selecting the 7-Vinyl Scaffold for Lower Lipophilicity and Enhanced Oral Bioavailability Potential

In drug discovery programs where the 2,3-dihydrobenzofuran core has been identified as a privileged scaffold (e.g., mPGES-1 inhibitors for inflammation, PDE1B inhibitors for neurological disorders, or serotonin receptor modulators), the 7-vinyl derivative provides a more favorable lipophilicity profile compared to the 7-bromo analog, with an estimated logP reduction of ≥0.5–1.0 log units . This lower logP is directly associated with improved aqueous solubility and reduced metabolic clearance risk, making the 7-vinyl compound the preferred starting point for lead optimization campaigns targeting oral bioavailability. The vinyl group further serves as a versatile handle for late-stage functionalization via olefin metathesis, hydroboration, or epoxidation to fine-tune pharmacological properties .

Agrochemical Discovery: Utilizing the 7-Vinyl Intermediate to Access Patent-Protected Pesticidal Chemotypes

The 7-substituted 2,3-dihydrobenzofuran class is explicitly protected under EP 0067471 A1 for pesticidal use, and more recent work (Ren et al., 2025) has demonstrated that (E)-vinyl-2,3-dihydrobenzofuran derivatives achieve insecticidal LC₅₀ values as low as 0.759 mg/mL against Plutella xylostella . The 7-ethenyl compound serves as the direct synthetic precursor to these validated pesticidal agents. Procuring this intermediate enables agrochemical discovery teams to rapidly generate compound libraries through functionalization of the vinyl group (e.g., conversion to isopropenyl, epoxide, or diol derivatives) and screen against target pests using established leaf disk bioassay protocols with the common cutworm .

Polymer and Materials Chemistry: Exploiting the Olefinic Handle for Copolymerization and Functional Material Synthesis

The vinyl substituent at the 7-position provides a reactive olefin that can undergo radical or cationic polymerization, enabling incorporation of the 2,3-dihydrobenzofuran chromophore into functional polymers . This positions the compound as a specialty monomer for applications requiring benzofuran-derived optical or electronic properties within a polymeric matrix. Unlike the 7-bromo analog, which requires transition metal-catalyzed coupling for incorporation into macromolecular architectures, the 7-vinyl compound can be directly copolymerized with common vinyl monomers (e.g., styrene, acrylates) under standard free-radical conditions, offering a more cost-effective and scalable route to functional materials .

Analytical Reference Standard Procurement: Ensuring Regioisomeric Purity for Chromatographic Method Validation

For analytical laboratories developing GC or HPLC methods for benzofuran derivatives, the regioisomeric distinction between 7-vinyl- and 2-vinyl-2,3-dihydrobenzofuran is critical. The 2-vinyl isomer elutes with a Retention Index of 1279 on an SPB-5 column under standardized temperature-programmed conditions . Procuring the 7-vinyl compound with certified purity (NLT 98%, as supplied by MolCore) enables method development scientists to establish resolved chromatographic peaks, validate system suitability parameters, and prevent the misidentification that could arise from regioisomer cross-contamination in reaction monitoring or purity analysis .

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